1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride is a chemical compound belonging to the isoquinoline class. It is characterized by its complex structure and potential pharmacological applications. The compound contains a tetrahydroisoquinoline framework and is substituted with a trimethoxyphenyl group, which may influence its biological activity.
This compound can be synthesized through various chemical methods and is available from specialized chemical suppliers. It has been referenced in scientific literature for its potential therapeutic properties and is often studied in the context of medicinal chemistry.
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride is classified as an isoquinoline derivative. It falls under the category of heterocyclic compounds that contain nitrogen within their ring structure. This classification indicates its relevance in pharmaceutical chemistry, particularly in the development of drugs targeting various biological pathways.
The synthesis of 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents and conditions to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis process.
The molecular structure of 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride can be represented by its molecular formula and a molecular weight of approximately 345.395 g/mol. The structural representation includes:
The compound's InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide a way to represent its structure for computational chemistry applications:
InChI=1S/C19H23NO5/c1-21-17-10-9-15(22)18(23)19(17)14(8-16(21)20)12-6-4-2-3-5-11(12)13(7-12)24/h2-10H2,1H3,(H2,20)
This representation allows for easy identification and analysis in chemical databases .
The compound may participate in various chemical reactions typical for isoquinoline derivatives. Notable reactions include:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that facilitate these transformations. For instance, oxidation can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride is not fully elucidated but may involve interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems or possess anti-inflammatory properties. Further studies are essential to clarify its pharmacodynamics and pharmacokinetics.
The compound exhibits characteristics typical for organic solids:
Key chemical properties include:
Relevant data can be sourced from chemical databases or experimental studies .
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride has potential applications in:
Continued research into this compound may reveal further therapeutic potentials and applications in medicinal chemistry .
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2